3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol
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Overview
Description
3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol is an organic compound with the molecular formula C10H17NO2. This compound is characterized by the presence of an amino group, a furan ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol typically involves the reaction of 2-methylfuran with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of a Grignard reagent followed by amination and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dimethyl-1-propanol: Lacks the furan ring, making it less versatile in certain reactions.
2-Methylfuran: Lacks the amino and hydroxyl groups, limiting its reactivity and applications.
Uniqueness
3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-7-8(4-5-13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3 |
InChI Key |
FGOPOFNOBNEESF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(C(C)(C)CN)O |
Origin of Product |
United States |
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